molecular formula C8H8O4 B043213 2-Hydroxy-3-methoxybenzoic acid CAS No. 877-22-5

2-Hydroxy-3-methoxybenzoic acid

Cat. No. B043213
CAS RN: 877-22-5
M. Wt: 168.15 g/mol
InChI Key: AUZQQIPZESHNMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Hydroxy-3-methoxybenzoic acid involves several chemical methodologies, including oxidative esterification methods. For instance, an intermediate of alibendol named methyl 2-hydroxy-3-methoxybenzoate was synthesized via a one-pot oxidative esterification method from o-vanillin with V_2O_5-H_2O_2 as a catalyst, demonstrating the effect of reaction time and temperature on yield (Zha Xiao-lin et al., 2010).

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-3-methoxybenzoic acid is characterized by the presence of hydroxy and methoxy functional groups attached to a benzene ring, contributing to its distinct chemical behavior. While specific studies detailing the molecular structure analysis of this compound were not identified, general techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly employed for such analyses.

Chemical Reactions and Properties

The chemical properties of related compounds, such as their reactivity under various conditions, have been extensively studied. For instance, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid involves bromination, diazo, and hydrolysis steps, indicating the compound's reactivity and the influence of specific conditions on its synthesis (Feng Yu-chuan, 2012).

Scientific Research Applications

  • Vanillic acid has been studied as an affinity-labeling reagent for catechol O-methyltransferase (COMT), with potential reversibility by dithiothreitol (DTT) (Borchardt & Huber, 1982).

  • It serves as a key intermediate in the synthesis of cyclohexanediones and other complex organic molecules, demonstrating its significance in organic synthesis (Rahman & Scrowston, 1983).

  • In food irradiation, hydroxylation of methoxy- and hydroxy-benzoic acids by radiation, including vanillic acid, leads to significant product formation, which has implications for food processing (Gaisberger & Solar, 2001).

  • Studies have explored its inhibitory effects on rat liver catechol O-methyltransferase, particularly when substituted with electron-withdrawing groups (Borchardt, Huber, & Houston, 1982).

  • The ionization of ortho-methoxybenzoic acid, a derivative of vanillic acid, in various solvents has been studied for its impact on resonance phenomena (Rodante, Ceccaroni, & Fantauzzi, 1983).

  • Vanillic acid derivatives have shown significant inhibitory activities in biochemical assays, indicating potential for pharmaceutical applications (Li et al., 2008).

  • The compound also plays a role in the metabolism of aromatic acids by bacteria, demonstrating its ecological and biotechnological relevance (Deweerd et al., 1988).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure). The target organ is the respiratory system6.


properties

IUPAC Name

2-hydroxy-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O4/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZQQIPZESHNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236566
Record name 2-Hydroxy-3-methoxybenzoic acid
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 3-Methoxysalicylic acid
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Product Name

2-Hydroxy-3-methoxybenzoic acid

CAS RN

877-22-5
Record name 3-Methoxysalicylic acid
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Record name 2-Hydroxy-3-methoxybenzoic acid
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Record name 3-Methoxysalicylic acid
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Record name 2-Hydroxy-3-methoxybenzoic acid
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Record name 2-HYDROXY-3-METHOXYBENZOIC ACID
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Record name 3-Methoxysalicylic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
240
Citations
ZQ Fang, RH Zeng, M Yang, H Liu… - … Section E: Structure …, 2008 - scripts.iucr.org
The asymmetric unit of the title compound, C8H8O4·H2O, contains two organic molecules which are connected by the two water molecules through O—H⋯O hydrogen bonds, forming …
Number of citations: 3 scripts.iucr.org
YY Kim, IG Je, MJ Kim, BC Kang, Y Choi… - Acta Pharmacologica …, 2017 - nature.com
… In the present study, we investigated the anti-allergic inflammatory effects of ortho-vanillic acid (2-hydroxy-3-methoxybenzoic acid, o-VA) that was a derivative of vanillic acid isolated …
Number of citations: 41 www.nature.com
H Huh, HK Kim, HK Lee - Archives of Pharmacal research, 1998 - Springer
… From the above evidence and comparison of chemical shift values with those of corresponding literature data, compound 1 was concluded to be a 2-hydroxy-3-methoxybenzoic acid …
Number of citations: 17 link.springer.com
L Zhong, WB Chen, XH Li, ZJ OuYang, M Yang… - Inorganic …, 2020 - ACS Publications
… (56,70−73) Inspired by aforementioned reports, in the paper, we chose 2-hydroxy-3-methoxybenzoic acid (H 2 MBA), which is similar to o-vanillin, as the organic ligand. The emission …
Number of citations: 29 pubs.acs.org
JM SHACKELFORD - The Journal of Organic Chemistry, 1961 - ACS Publications
… of another research program, it became desirable todetermine the ultraviolet spectrum of 2-hydroxy-3-methoxybenzoic acid. Comparison of this spectrum with the spectra of benzoic acid…
Number of citations: 6 pubs.acs.org
WB Chen, L Zhong, YJ Zhong, YQ Zhang… - Inorganic Chemistry …, 2020 - pubs.rsc.org
The electronic [Xe]4f13 configurations of Yb(III) ions generate a variety of electronic energy levels, resulting in the fantastic optical and magnetic multifunctional properties of Yb(III) …
Number of citations: 18 pubs.rsc.org
ZH Liu, YC Qiu, YH Li, RH Zeng… - … Section E: Structure …, 2007 - scripts.iucr.org
The title compound, C8H8O4, has an intramolecular O—H⋯O hydrogen bond. Intermolecular O—H⋯O hydrogen bonding gives rise to a dimeric structure, which is further extended into …
Number of citations: 2 scripts.iucr.org
FE King, JH Gilks, MW Partridge - Journal of the Chemical Society …, 1955 - pubs.rsc.org
… The latter had mp 151-152" which was depressed by the isomeric 2-hydroxy-3-methoxybenzoic acid, mp 152", and gave no colour with ferric chloride. 2-Ethoxy-3-hydroxybenzoic acid …
Number of citations: 18 pubs.rsc.org
CH Weizmann, L Haskelberg - The Journal of Organic Chemistry, 1944 - ACS Publications
… The experiments described were intended to connect hemipinic acid with guaiacol (2-methoxyphenol) through 2-hydroxy-3-methoxybenzoic acid (I). It is true that the introduction of …
Number of citations: 3 pubs.acs.org
SY Kang, SH Sung, JH Park, JH Cho, YC Kim - Yakhak Hoeji, 2000 - koreascience.kr
… They were identified as 2-hydroxy-3-methoxybenzoic acid glucose ester (1), A"deoxytigogenin ((25R)-spirosta-3,5-diene) (2), diosgenin ((3f, 25R)-spirost-5-en-3-ol) (3), respectively by …
Number of citations: 13 koreascience.kr

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